molecular formula C5H9ClO B042205 Valeryl chloride CAS No. 638-29-9

Valeryl chloride

Cat. No. B042205
Key on ui cas rn: 638-29-9
M. Wt: 120.58 g/mol
InChI Key: XGISHOFUAFNYQF-UHFFFAOYSA-N
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Patent
US05698704

Procedure details

9.39 g (39 mmol) of a freshly prepared solution of hydrogen chloride in ethanol (15.15 percent by weight) was added to 6.80 g (30 mmol) of N-(1-cyanocyclopentyl)-pentanamide (prepared from cyclopentanone by means of a Strecker synthesis to give 1-aminocyclopentanecarbonitrile and acylation with pentanoyl chloride, content 85.7 percent) in 28 g of anhydrous ethanol. The mixture was heated to 50° C. under nitrogen and stirred at this temperature for 3.1 hours. It was then cooled to 1° C. and left to stand at this temperature for 1 hour. The product which had precipitated out was filtered off, washed with 10 ml of ice-cold ethanol and dried at 40° C./24 mbar. The yield of the product was 4.05 g (58 percent) of colorless crystals, content 98.3 percent (HPLC).
Quantity
28 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([C:4]1([NH:9][C:10](=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:8][CH2:7][CH2:6][CH2:5]1)#[N:3].C1(=O)CCCC1>C(O)C>[NH2:9][C:4]1([C:2]#[N:3])[CH2:8][CH2:7][CH2:6][CH2:5]1.[C:10]([Cl:1])(=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
28 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6.8 g
Type
reactant
Smiles
C(#N)C1(CCCC1)NC(CCCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1(CCCC1)C#N
Name
Type
product
Smiles
C(CCCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05698704

Procedure details

9.39 g (39 mmol) of a freshly prepared solution of hydrogen chloride in ethanol (15.15 percent by weight) was added to 6.80 g (30 mmol) of N-(1-cyanocyclopentyl)-pentanamide (prepared from cyclopentanone by means of a Strecker synthesis to give 1-aminocyclopentanecarbonitrile and acylation with pentanoyl chloride, content 85.7 percent) in 28 g of anhydrous ethanol. The mixture was heated to 50° C. under nitrogen and stirred at this temperature for 3.1 hours. It was then cooled to 1° C. and left to stand at this temperature for 1 hour. The product which had precipitated out was filtered off, washed with 10 ml of ice-cold ethanol and dried at 40° C./24 mbar. The yield of the product was 4.05 g (58 percent) of colorless crystals, content 98.3 percent (HPLC).
Quantity
28 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([C:4]1([NH:9][C:10](=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:8][CH2:7][CH2:6][CH2:5]1)#[N:3].C1(=O)CCCC1>C(O)C>[NH2:9][C:4]1([C:2]#[N:3])[CH2:8][CH2:7][CH2:6][CH2:5]1.[C:10]([Cl:1])(=[O:15])[CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
28 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6.8 g
Type
reactant
Smiles
C(#N)C1(CCCC1)NC(CCCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1(CCCC1)C#N
Name
Type
product
Smiles
C(CCCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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